![molecular formula C14H14N4O B2729879 6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide CAS No. 2415555-73-4](/img/structure/B2729879.png)
6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide
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Description
6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C14H14N4O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms. This moiety is known to exhibit a wide range of pharmacological activities and is often employed in the design of privileged structures in medicinal chemistry .Safety and Hazards
The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. While some pyrimidine derivatives have been found to have therapeutic potential, their safety profile needs to be thoroughly evaluated . The specific safety and hazard information for 6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide is not detailed in the available literature.
Future Directions
Given the wide range of pharmacological activities exhibited by pyrimidine derivatives, there is significant potential for the development of novel therapeutic agents based on these structures . Future research could focus on elucidating the specific synthesis process, chemical reactions, mechanism of action, and safety profile of 6-Cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide. This would provide valuable information for the potential development of this compound as a therapeutic agent.
properties
IUPAC Name |
6-cyclopropyl-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-2-5-13(15-7-9)18-14(19)12-6-11(10-3-4-10)16-8-17-12/h2,5-8,10H,3-4H2,1H3,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSAKPMAIZNTPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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